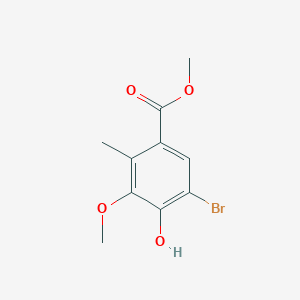
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate can be synthesized through the esterification of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-4-oxo-3-methoxy-2-methylbenzoate.
Reduction: Formation of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of 5-amino-4-hydroxy-3-methoxy-2-methylbenzoate or 5-thio-4-hydroxy-3-methoxy-2-methylbenzoate.
Applications De Recherche Scientifique
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
- Methyl 5-bromo-4-hydroxy-3-methoxybenzoate
- Methyl 5-bromo-4-hydroxy-3-methoxy-2-ethylbenzoate
Uniqueness
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
919288-51-0 |
|---|---|
Formule moléculaire |
C10H11BrO4 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3 |
Clé InChI |
SCRQNSKOOWGRJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


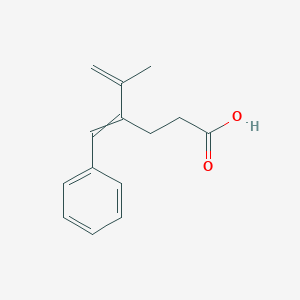

![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
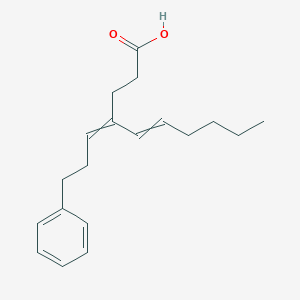
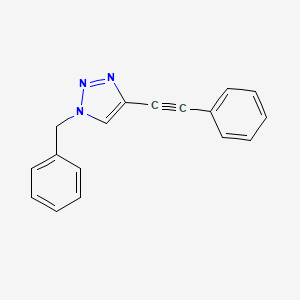
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
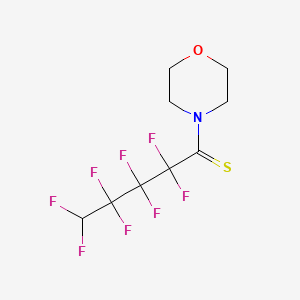
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)

![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
